
1-(Tert-butyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Some new 1,3-disubstituted ureas have been prepared and evaluated for their antiarrhythmic and hypotensive properties. Notably, compounds within this family demonstrated strong hypotensive action and antiarrhythmic activity comparable to that of reference drugs like Propranolol, indicating the potential medicinal value of urea derivatives in cardiovascular research (Chalina, Chakarova, & Staneva, 1998).
Chemical Synthesis Techniques
Directed lithiation techniques involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate have been explored, demonstrating the utility of such compounds in organic synthesis. These techniques allow for the production of various substituted products, showcasing the versatility of urea derivatives in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Free Radical Scavenger Research
The compound 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride (T‐0970), a novel water-soluble low-molecular-weight free radical scavenger, has been investigated for its effects on hydroxyl radicals in vivo and myocardial infarct size in rabbits. This research highlights the potential therapeutic applications of urea derivatives in reducing myocardial infarct size, suggesting their usefulness in cardiovascular disease treatment (Hashimoto et al., 2001).
Hydrogen Bonding and Complexation Studies
Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have provided insights into the substituent effect on complexation. These findings have implications for the design of hydrogen-bonded complexes and their potential applications in materials science and pharmaceuticals (Ośmiałowski et al., 2013).
Cyclodextrin Complexation for Molecular Devices
Research into the cyclodextrin complexation of stilbene derivatives, including those related to urea compounds, has led to the development of molecular devices based on photoisomerization processes. These studies open up possibilities for the use of urea derivatives in the creation of molecular switches and devices, highlighting their potential in nanotechnology and materials science (Lock et al., 2004).
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)14-11(17)13-6-9-15-7-4-10(16)5-8-15/h10,16H,4-9H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQFGMCLDKDGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
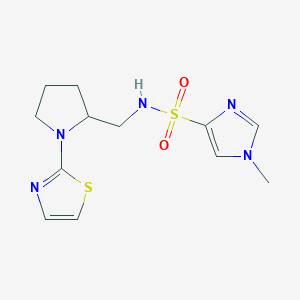
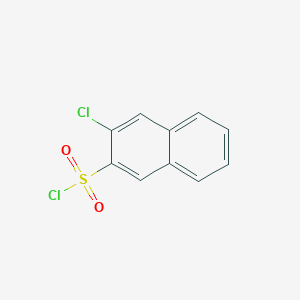
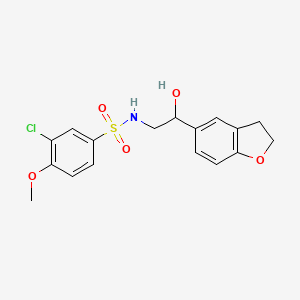
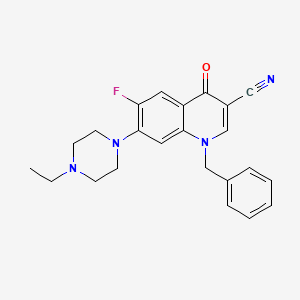
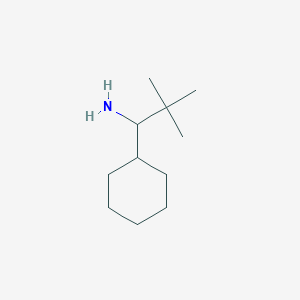
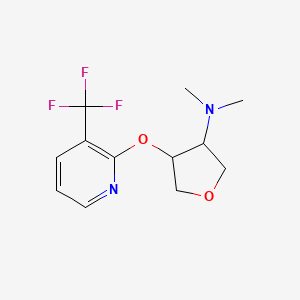
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)
![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
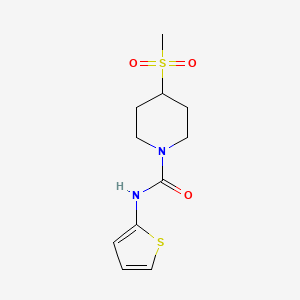
![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)
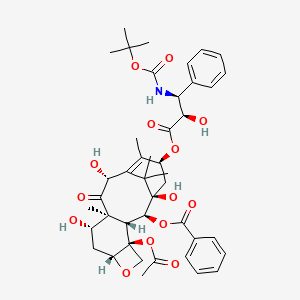
![3-butyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617637.png)
![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
